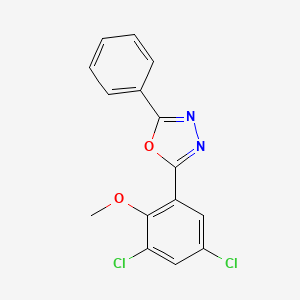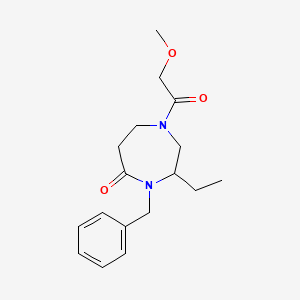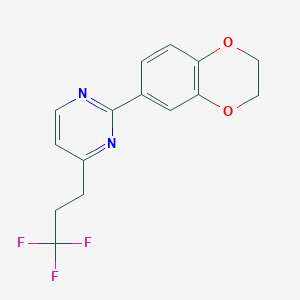
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known for its diverse biological activities and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Additionally, this compound has been shown to have antimicrobial activity against a range of pathogenic bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its broad range of biological activities. This compound can be used to investigate the mechanisms of inflammation, cancer, and microbial infections, making it a versatile tool for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug discovery. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has significant potential for future research in the field of medicinal chemistry.
合成法
The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a multistep process that involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 3,5-dichloro-2-methoxybenzoyl chloride in the presence of a base. The product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.
特性
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-13-11(7-10(16)8-12(13)17)15-19-18-14(21-15)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMXRIZABSSBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)

![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)

![(1R*,3S*,4S*)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5396103.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396129.png)
![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5396133.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-[(3-methyl-2-thienyl)methyl]aniline](/img/structure/B5396149.png)